molecular formula C12H11NO4Se B12729631 5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione CAS No. 82085-47-0

5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione

Cat. No.: B12729631
CAS No.: 82085-47-0
M. Wt: 312.19 g/mol
InChI Key: IEUQRNOWYVJLPR-YHYXMXQVSA-N
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Description

5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of selenazolidine derivatives, which are characterized by the presence of selenium in their molecular framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione typically involves the reaction of selenazolidine-2,4-dione with 2,4-dimethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the compound can be oxidized to form selenoxide or other higher oxidation state species.

    Reduction: The compound can be reduced to form selenol derivatives.

    Substitution: The methylene group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxide derivatives, while reduction can produce selenol compounds.

Scientific Research Applications

5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione has several scientific research applications, including:

    Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.

    Biology: The compound’s potential antioxidant properties make it a subject of interest in biological studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer treatment due to its selenium content.

    Industry: It may be used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing various biological pathways. The compound may exert its effects by modulating oxidative stress, interacting with enzymes, or affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-((4-Diethylaminophenyl)methylene)selenazolidine-2,4-dione
  • 5-((4-Nitrophenyl)methylene)selenazolidine-2,4-dione

Uniqueness

5-((2,4-Dimethoxyphenyl)methylene)selenazolidine-2,4-dione is unique due to the presence of the 2,4-dimethoxyphenyl group, which imparts distinct electronic and steric properties

Properties

CAS No.

82085-47-0

Molecular Formula

C12H11NO4Se

Molecular Weight

312.19 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-1,3-selenazolidine-2,4-dione

InChI

InChI=1S/C12H11NO4Se/c1-16-8-4-3-7(9(6-8)17-2)5-10-11(14)13-12(15)18-10/h3-6H,1-2H3,(H,13,14,15)/b10-5-

InChI Key

IEUQRNOWYVJLPR-YHYXMXQVSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C\2/C(=O)NC(=O)[Se]2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C=C2C(=O)NC(=O)[Se]2)OC

Origin of Product

United States

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